3-Chloro-4-methylphenylboronic acid
Overview
Description
3-Chloro-4-methylphenylboronic acid is a reactant involved in various applications such as intramolecular aromatic carbenoid insertion for the synthesis of fluorenes, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and preparation of borinic acid picolinate esters for use against cutaneous diseases . It has a molecular formula of C7H8BClO2 .
Synthesis Analysis
This compound is used in organic synthesis and is a part of the boronic acids and derivatives group . It is also used in the synthesis of TRPV1 antagonists as a treatment for chronic pain . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methylphenylboronic acid is 170.40 g/mol . The molecular structure can be represented by the SMILES stringCc1ccc(cc1Cl)B(O)O
. Chemical Reactions Analysis
The compound may react to produce monoxide (CO), Carbon dioxide (CO2), Oxides of boron, and Hydrogen chloride gas . Hazardous polymerization does not occur .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 317.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 145.7±30.7 °C .Scientific Research Applications
Chemical Synthesis
“3-Chloro-4-methylphenylboronic acid” is used in various chemical synthesis processes . It is often used as a reactant in the synthesis of more complex compounds .
Synthesis of Fluorenes
This compound plays a crucial role in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . Fluorenes are a class of organic compounds that are used in a variety of applications, including the production of dyes and pharmaceuticals.
Synthesis of Biaryl Amides
“3-Chloro-4-methylphenylboronic acid” is used in the synthesis of biaryl amides . These compounds have been found to exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity, which could have potential therapeutic applications in the treatment of various neurological disorders.
Preparation of Borinic Acid Picolinate Esters
This compound is used in the preparation of borinic acid picolinate esters . These esters have potential applications in the treatment of cutaneous diseases.
Research Use
“3-Chloro-4-methylphenylboronic acid” is primarily used for research purposes . It is often used in laboratories to study its properties and potential applications.
Industrial Use
In addition to its use in research, “3-Chloro-4-methylphenylboronic acid” is also used in various industrial applications . It is used in the production of various chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUYWRCAZWVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397382 | |
Record name | 3-Chloro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175883-63-3 | |
Record name | B-(3-Chloro-4-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175883-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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